5-bromo-N-((2-methoxyphenyl)carbamothioyl)furan-2-carboxamide
CAS No.: 536722-69-7
Cat. No.: VC21491542
Molecular Formula: C13H11BrN2O3S
Molecular Weight: 355.21g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 536722-69-7 |
---|---|
Molecular Formula | C13H11BrN2O3S |
Molecular Weight | 355.21g/mol |
IUPAC Name | 5-bromo-N-[(2-methoxyphenyl)carbamothioyl]furan-2-carboxamide |
Standard InChI | InChI=1S/C13H11BrN2O3S/c1-18-9-5-3-2-4-8(9)15-13(20)16-12(17)10-6-7-11(14)19-10/h2-7H,1H3,(H2,15,16,17,20) |
Standard InChI Key | KRYITMWNFQRLSJ-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1NC(=S)NC(=O)C2=CC=C(O2)Br |
Canonical SMILES | COC1=CC=CC=C1NC(=S)NC(=O)C2=CC=C(O2)Br |
Introduction
Chemical Structure and Properties
Structural Features
5-Bromo-N-((2-methoxyphenyl)carbamothioyl)furan-2-carboxamide contains several distinct structural components:
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A furan ring with a bromine substituent at position 5
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A carboxamide group (-CONH-) attached to the furan at position 2
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A carbamothioyl moiety (-C(S)NH-) connecting to the 2-methoxyphenyl group
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A 2-methoxyphenyl aromatic ring
The presence of the bromine atom at position 5 of the furan ring is particularly noteworthy, as this substitution pattern is also observed in related compounds with known biological activities, such as 5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide .
Predicted Physical Properties
Based on its structure, 5-bromo-N-((2-methoxyphenyl)carbamothioyl)furan-2-carboxamide is expected to exhibit the following physical properties:
Chemical Reactivity
The compound contains several reactive functional groups that may participate in various chemical transformations:
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The bromine substituent on the furan ring may serve as a site for coupling reactions, similar to those observed with other brominated aromatic compounds
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The carbamothioyl group (-C(S)NH-) could participate in nucleophilic addition reactions
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The methoxy group on the phenyl ring may undergo O-demethylation under appropriate conditions
Synthesis Approaches
Synthesis Based on 5-Bromofuran-2-carbohydrazide Approach
A potential synthetic route might involve:
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Preparation of 5-bromofuran-2-carboxylic acid or its derivative
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Conversion to the corresponding acid chloride
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Reaction with thiosemicarbazide or a similar reagent
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Coupling with 2-methoxyphenyl isothiocyanate or equivalent
This approach is analogous to the synthesis of 5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, which was prepared by condensation of isatin with 5-bromofuran-2-carbohydrazide under acidic conditions .
Reaction Conditions
Based on similar syntheses reported in the literature, the following reaction conditions might be suitable:
Synthetic Step | Reagents | Conditions | Expected Yield |
---|---|---|---|
Preparation of 5-bromofuran-2-carboxylic acid | Appropriate furan starting material, brominating agent | Room temperature to 50°C, appropriate solvent | 70-85% |
Conversion to acid chloride | Thionyl chloride or oxalyl chloride | Reflux, 2-4 hours | 85-95% |
Formation of carbamothioyl derivative | 2-Methoxyphenyl isothiocyanate, base catalyst | Ethanol or DMF, room temperature to reflux | 75-85% |
These proposed conditions are based on similar reactions reported for the synthesis of 5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, which employed ethanol as a solvent and sulfuric acid as a catalyst under reflux conditions .
Analytical Characterization
Predicted NMR Spectroscopic Features
Based on the structure and data from similar compounds, the following 1H NMR signals might be expected:
Proton Type | Expected Chemical Shift (δ ppm) | Multiplicity | Integration |
---|---|---|---|
Furan-H3 | 6.5-7.0 | doublet | 1H |
Furan-H4 | 7.0-7.5 | doublet | 1H |
Methoxy-CH3 | 3.7-3.9 | singlet | 3H |
Aromatic protons | 6.8-7.5 | multiplet | 4H |
NH protons | 8.5-11.5 | broad singlet | 2H |
These predictions are based on the reported 1H NMR data for 5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, which showed NH signals at δ 13.72 and 11.30 ppm, and characteristic signals for the furan ring protons .
Functional Group | Expected Wavenumber (cm-1) | Assignment |
---|---|---|
N-H stretching | 3200-3400 | Secondary amide and carbamothioyl NH |
C=O stretching | 1650-1700 | Amide carbonyl |
C=S stretching | 1050-1200 | Thiocarbonyl group |
C-O-C stretching | 1200-1300 | Methoxy group |
C-Br stretching | 600-800 | Bromine-carbon bond |
These predictions are supported by the FTIR data reported for 5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, which exhibited N-H stretching at 3233 cm-1 and C=O absorptions at 1722 and 1680 cm-1 .
Mass Spectrometric Features
In mass spectrometry, 5-bromo-N-((2-methoxyphenyl)carbamothioyl)furan-2-carboxamide would likely display characteristic isotope patterns due to the presence of bromine, which has two naturally occurring isotopes (79Br and 81Br). This would result in M and M+2 peaks of nearly equal intensity, similar to the pattern observed in the HRMS spectrum of 5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide .
The compound 5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, which shares the 5-bromofuran-2-carboxyl structural component, has been specifically mentioned as a candidate for evaluation as an anti-inflammatory agent , suggesting that 5-bromo-N-((2-methoxyphenyl)carbamothioyl)furan-2-carboxamide might also possess similar properties.
Synthetic Applications
Modification Possibilities
Modification Site | Potential Reaction | Purpose |
---|---|---|
Bromine substituent | Pd-catalyzed cross-coupling | Introduction of aryl, alkyl, or alkynyl groups |
Carbamothioyl group | Reduction, oxidation, or nucleophilic addition | Transformation to other functional groups |
Methoxy group | O-demethylation | Generation of phenolic derivatives |
These modifications could potentially be achieved using reaction conditions similar to those described for the functionalization of other brominated aromatic compounds, such as those detailed in the synthesis of various 4-bromo-2,6-di-tert-butylanisole derivatives .
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